
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that belongs to the class of dithiazolidinones This compound is characterized by a unique structure that includes a dithiazolidinone ring with a sulfanylidene group and a 3-methylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with a suitable halide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the dithiazolidinone ring.
Aplicaciones Científicas De Investigación
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dithiazolidinone ring can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methylbutyl)-1,2,4-triazolidin-3-one: Similar structure but with a triazolidinone ring.
5-(3-Methylbutyl)-1,2,4-thiadiazolidin-3-one: Contains a thiadiazolidinone ring instead of dithiazolidinone.
4-(3-Methylbutyl)-1,2,4-oxazolidin-3-one: Features an oxazolidinone ring.
Uniqueness
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and potential applications compared to its analogs
Propiedades
Número CAS |
89570-10-5 |
|---|---|
Fórmula molecular |
C7H11NOS3 |
Peso molecular |
221.4 g/mol |
Nombre IUPAC |
4-(3-methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C7H11NOS3/c1-5(2)3-4-8-6(9)11-12-7(8)10/h5H,3-4H2,1-2H3 |
Clave InChI |
SDYJBHKHKNRCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C(=O)SSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)

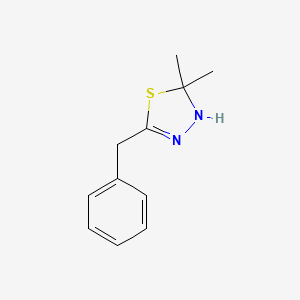

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
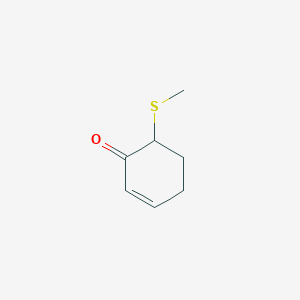
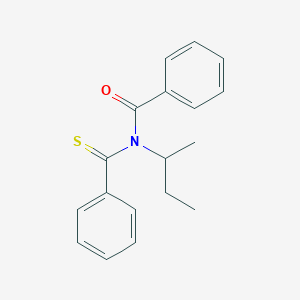

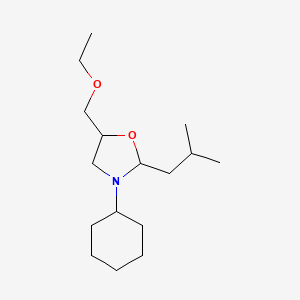
![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)
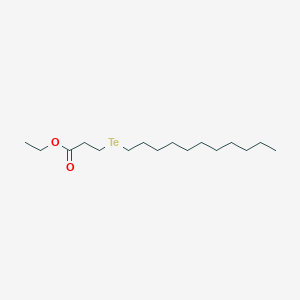

![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
